molecular formula C15H20N2O4 B2651008 (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 2416217-64-4

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2651008
CAS No.: 2416217-64-4
M. Wt: 292.335
InChI Key: YXKQHBYBGLZKEM-NEPJUHHUSA-N
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Description

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its primary researched application is as a novel beta-3 adrenergic receptor agonist . Activation of the beta-3 adrenergic receptor is a recognized therapeutic strategy for the treatment of conditions such as overactive bladder (OAB), urinary incontinence, and other disorders mediated by this receptor . The compound's structure, featuring a stereochemically defined pyrrolidine ring core, a pyridinyl substituent, and a tert-butoxycarbonyl (Boc) protecting group, is characteristic of molecules designed for high receptor selectivity and activity. The Boc group, in particular, is a critical functionality that enhances the molecule's stability and is strategically important for synthetic workflows in drug discovery. This compound is intended for research applications only and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-11(7-8-12(17)13(18)19)10-6-4-5-9-16-10/h4-6,9,11-12H,7-8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKQHBYBGLZKEM-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the Boc-protected amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research has indicated that (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have shown that derivatives of this compound can possess antimicrobial properties against Gram-positive bacteria. For instance, compounds structurally related to this pyrrolidine derivative were screened for their effectiveness against strains such as Staphylococcus aureus and Clostridium difficile, demonstrating variable minimum inhibitory concentrations (MICs) that suggest potential for therapeutic applications against resistant pathogens .

Anticancer Potential

The anticancer activity of related compounds has also been explored. In vitro studies indicate that certain derivatives can induce cytotoxicity in cancer cell lines such as A549 (lung cancer), suggesting that modifications to the pyrrolidine structure could yield effective anticancer agents .

Therapeutic Applications

The versatility of this compound extends to various therapeutic domains:

Drug Development

This compound serves as an important intermediate in the synthesis of novel pharmaceuticals, particularly those targeting viral infections or resistant bacterial strains. Its structural framework allows for the incorporation of diverse pharmacophores, enhancing its potential efficacy.

Chiral Separation Processes

Recent advancements have focused on the chiral separation of similar compounds for use in green manufacturing processes. The efficient isolation of specific enantiomers is crucial for ensuring the desired therapeutic effects while minimizing side effects .

Case Study 1: Antimicrobial Screening

A series of derivatives based on the pyrrolidine structure were synthesized and evaluated for their antimicrobial activity against WHO-priority pathogens. The results indicated that specific modifications led to improved activity profiles, highlighting the importance of structural diversity in drug design .

Case Study 2: Anticancer Activity Assessment

In another study, compounds derived from this compound were tested against various cancer cell lines. The findings revealed promising cytotoxic effects, warranting further exploration into their mechanism of action and potential clinical applications .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMIC Values (µg/mL)Notes
AntimicrobialDerivatives from pyrrolidine structure>128Variable efficacy against resistant strains
AnticancerRelated derivativesVariesEffective against A549 lung cancer cells

Mechanism of Action

The mechanism of action of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The pyridin-2-yl group may also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and CAS numbers:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target: (2S,5R)-1-Boc-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid Pyridin-2-yl C15H19N2O4* ~292† Not available‡ Chiral Boc-protected pyrrolidine with heteroaromatic substitution
(2S,5R)-1-Boc-5-phenylpyrrolidine-2-carboxylic acid Phenyl C16H21NO4 291.34 221352-49-4 Aromatic substituent; potential for π-π interactions
rac-(2R,5R)-1-Boc-5-isopropyl-pyrrolidine-2-carboxylic acid Isopropyl C13H23NO4 265.33 869947-19-3 Racemic mixture; hydrophobic substituent
(2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid Methyl C11H19NO4 229.27 334769-80-1 Compact alkyl substituent; high stereochemical purity
(2S,4S,5R)-5-(Acetoxymethyl)-1-(4-tert-butyl-3-methoxybenzoyl)-... Acetoxymethyl C22H31NO7 421.49 Not available‡ Complex substituent; demonstrated anti-HCV activity

*Calculated formula based on structural analysis. †Estimated molecular weight.

Biological Activity

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine carboxylic acids. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The presence of a pyridine ring and a pyrrolidine structure suggests that it may exhibit diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of 296.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Pyrrolidine derivatives, including this compound, have been studied for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound's structure suggests potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant in the treatment of type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus helping to control blood sugar levels . Similar pyrrolidine derivatives have shown promising results in preclinical studies for their ability to inhibit DPP-IV activity.

Neuropharmacological Effects

The presence of the pyridine moiety indicates possible interactions with neurotransmitter systems. Compounds containing pyrrolidine and pyridine rings have been explored for their roles as serotonin and dopamine receptor ligands, suggesting potential applications in treating psychiatric disorders .

Case Studies

  • DPP-IV Inhibition : A study demonstrated that pyrrolidine derivatives could serve as effective DPP-IV inhibitors, with one derivative exhibiting nanomolar potency. The mechanism involved reversible binding to the enzyme's active site, which is crucial for therapeutic efficacy in diabetes management .
  • Antimicrobial Activity : A series of tests on related compounds revealed significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications on the pyrrolidine ring could enhance antimicrobial potency .

Data Tables

Property Value
Molecular FormulaC₁₅H₂₀N₂O₄
Molecular Weight296.34 g/mol
DPP-IV InhibitionNanomolar potency
Antimicrobial ActivityEffective against MRSA

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